2-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core substituted with a sulfonyl group attached to a 4-isopropylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroisoquinoline core can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-ISOPROPYL-4-[(4-ISOPROPYLPHENYL)SULFONYL]BENZENE: Shares the sulfonyl and isopropylphenyl groups but lacks the tetrahydroisoquinoline core.
2-METHYL-N’-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)BENZENE: Contains the tetrahydroisoquinoline core but differs in the substituents attached.
Uniqueness
2-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of a sulfonyl group and a tetrahydroisoquinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H21NO2S/c1-14(2)15-7-9-18(10-8-15)22(20,21)19-12-11-16-5-3-4-6-17(16)13-19/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
NLGBGRRJIVLPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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